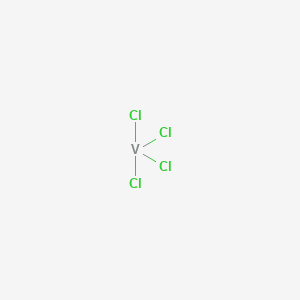

Vanadium(4+);tetrachloride

Description

Historical Perspectives on Vanadium Halide Chemistry

The journey to understanding vanadium and its compounds was a protracted one. The element was first discovered in 1801 by Andrés Manuel del Río, a Spanish mineralogist, who named it "erythronium". library.phwikipedia.org However, he was later convinced by another chemist that his discovery was merely impure chromium. labxchange.org It was not until 1830 that the Swedish chemist Nils Gabriel Sefström rediscovered the element and named it vanadium, after the Scandinavian goddess of beauty, Vanadis, due to the beautiful colors of its compounds. wikipedia.orgbritannica.com

The isolation of pure vanadium metal proved to be a significant challenge. In 1867, the English chemist Sir Henry Enfield Roscoe made a pivotal contribution by conducting extensive research on vanadium and its compounds. soci.orgwikipedia.org He was the first to isolate the metal by the hydrogen reduction of vanadium dichloride (VCl₂). library.phbritannica.com Roscoe's work also led to the preparation of vanadium tetrachloride. royalsocietypublishing.org His investigations demonstrated that what was previously believed to be pure vanadium was, in fact, contaminated with oxygen. wikipedia.org Roscoe's meticulous research laid the foundational groundwork for the modern understanding of vanadium halide chemistry. soci.orgwikipedia.org

Contemporary Significance of Vanadium Tetrachloride in Chemical Sciences

In modern chemical sciences, vanadium tetrachloride is recognized as a versatile and important reagent. wikipedia.orgchemeurope.com Its significance stems from its utility as a precursor for the synthesis of other vanadium compounds, its role as a catalyst in polymerization reactions, and its application in organic synthesis. wikipedia.orgkmchem.comnih.gov

One of the primary applications of vanadium tetrachloride is as a catalyst, particularly in the polymerization of alkenes. wikipedia.orgchemeurope.com This is especially relevant in the production of ethylene-propylene rubbers, a technology related to Ziegler-Natta catalysis. wikipedia.orgnih.gov The catalytic activity of vanadium tetrachloride is attributed to its ability to exist in multiple oxidation states. solubilityofthings.com

In the realm of organic synthesis, VCl₄ is employed for the oxidative coupling of phenols. wikipedia.orgchemeurope.com For instance, it can convert phenol (B47542) into various biphenols. wikipedia.org It also serves as a starting material for the synthesis of vanadocene dichloride and other organovanadium compounds. wikipedia.orgchemeurope.comkmchem.com

Furthermore, vanadium tetrachloride is a key intermediate in the preparation of other vanadium halides and compounds. kmchem.comnih.gov For example, it reacts with hydrogen bromide at low temperatures to produce vanadium tribromide. wikipedia.org The compound's reactivity and its role as a precursor make it a valuable tool in materials science for creating novel vanadium-based materials with potential applications in batteries and superconductors. cymitquimica.comsmolecule.com

Physical and Chemical Properties of Vanadium Tetrachloride

Vanadium tetrachloride is a dense, reddish-brown liquid that is sensitive to moisture. wikipedia.orgchemicalbook.com It possesses a tetrahedral molecular geometry and is paramagnetic due to the presence of an unpaired electron in the d-orbital of the vanadium atom. wikipedia.orgsmolecule.com

| Property | Value | Reference |

| Chemical Formula | VCl₄ | wikipedia.org |

| Molar Mass | 192.75 g/mol | wikipedia.org |

| Appearance | Reddish-brown liquid | wikipedia.org |

| Density | 1.816 g/cm³ | wikipedia.org |

| Melting Point | -24.5 °C | wikipedia.org |

| Boiling Point | 148 °C | wikipedia.org |

| Solubility in water | Decomposes | wikipedia.org |

| Solubility | Soluble in CH₂Cl₂ | wikipedia.org |

Vanadium tetrachloride is prepared by the chlorination of vanadium metal. wikipedia.orgchemeurope.com It is a strong oxidizing agent and readily hydrolyzes in the presence of water to release hydrochloric acid. wikipedia.orgcymitquimica.com The compound is thermally unstable and decomposes to vanadium trichloride (B1173362) and chlorine upon heating. chemicalbook.com

Properties

CAS No. |

7632-51-1 |

|---|---|

Molecular Formula |

Cl4V |

Molecular Weight |

192.7 g/mol |

IUPAC Name |

vanadium(4+) tetrachloride |

InChI |

InChI=1S/4ClH.V/h4*1H;/q;;;;+4/p-4 |

InChI Key |

JTJFQBNJBPPZRI-UHFFFAOYSA-J |

Canonical SMILES |

Cl[V](Cl)(Cl)Cl |

boiling_point |

1518 °C |

Color/Form |

Red-brown, oily liquid Red-brown liquid |

density |

1.816 at 20 °C |

melting_point |

-28 °C |

Other CAS No. |

7632-51-1 |

physical_description |

Vanadium tetrachloride appears as a red liquid with a pungent odor. Boiling point 309.2°F (154°C). Corrosive to metals and tissue. Liquid |

Pictograms |

Corrosive; Acute Toxic |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Reacts with water Soluble in ethanol and ethyl ethe |

vapor_density |

6 (Air = 1) |

vapor_pressure |

7.63 mm Hg at 25 °C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Vanadium Tetrachloride

Direct Halogenation Processes

Direct halogenation processes are common methods for synthesizing vanadium tetrachloride, involving the reaction of chlorine gas with elemental vanadium or its compounds at elevated temperatures.

Chlorination of Elemental Vanadium

The most prevalent method for preparing vanadium tetrachloride is the direct chlorination of vanadium metal. smolecule.comwikipedia.orgchemeurope.com This process involves passing dry chlorine gas over heated vanadium metal. The reaction is typically carried out at temperatures ranging from 300 to 400°C. smolecule.com An important aspect of this reaction is that it yields VCl₄ without forming vanadium pentachloride (VCl₅), as chlorine gas does not possess sufficient oxidizing power to further oxidize VCl₄. wikipedia.org The reaction can be represented by the equation:

V + 2Cl₂ → VCl₄ mocvd-precursor-encyclopedia.de

Another approach involves the chlorination of ferrovanadium, an alloy of iron and vanadium. In this method, dry chlorine gas is passed over heated ferrovanadium. Vanadium tetrachloride distills over, while the less volatile ferric chloride (FeCl₃) remains in the reaction tube. acs.org

Chlorination of Vanadium Oxychlorides (e.g., VOCl₃) in the Presence of Carbon

The chlorination of vanadium oxytrichloride (VOCl₃) in the presence of carbon is another route to produce VCl₄. This method is particularly relevant as VOCl₃ is often a co-product in other chlorination processes. google.com The conversion can be improved by preconditioning the carbon bed. google.com Gaseous VOCl₃, when passed with chlorine through a carbon bed at approximately 700°C, yields vanadium tetrachloride. oup.comoup.com The reaction between vanadium dichloride oxide (VCl₂O) and chlorine, which occurs markedly above 170°C, first forms VOCl₃, which can then be further chlorinated to VCl₄ in the presence of carbon. oup.comoup.comiaea.org

Reductive Chlorination Pathways

Reductive chlorination offers alternative routes to vanadium tetrachloride, typically involving the reduction of higher oxidation state vanadium compounds.

Hydrogen Reduction of Vanadium Oxytrichloride

While not a direct synthesis of VCl₄, the hydrogen reduction of vanadium oxytrichloride (VOCl₃) is a related process that can lead to the formation of vanadium chlorides. The reaction between gaseous VCl₄ and hydrogen proceeds above approximately 500°C to form vanadium trichloride (B1173362) (VCl₃) and hydrogen chloride (HCl). oup.comoup.com This indicates that under certain conditions, hydrogen can act as a reducing agent in the vanadium-chlorine system.

Hydrogen Reduction of Vanadium Trichloride

The reduction of vanadium trichloride (VCl₃) with hydrogen gas can produce vanadium tetrachloride. smolecule.com However, research indicates that the hydrogen reduction of VCl₃ primarily leads to the formation of vanadium dichloride (VCl₂). oup.comoup.com The disproportionation of VCl₃ upon heating can also yield VCl₄ and VCl₂. oup.comatamanchemicals.com

| Synthetic Route | Reactants | Temperature (°C) | Key Findings |

| Direct Chlorination of Elemental Vanadium | Vanadium metal, Chlorine gas | 300 - 400 | Common method; avoids VCl₅ formation. smolecule.comwikipedia.org |

| Chlorination of Ferrovanadium | Ferrovanadium, Chlorine gas | Heated | VCl₄ distills off, separating from FeCl₃. acs.org |

| Chlorination of Vanadium Oxides with Carbon | Vanadium pentoxide, Carbon, Chlorine gas | 425 - 1000 | Industrial fluidized bed process; can produce VOCl₃ and VCl₄. google.com |

| Chlorination of Vanadium Oxychloride with Carbon | Vanadium oxytrichloride, Carbon, Chlorine gas | ~700 | Converts VOCl₃ to VCl₄. oup.comoup.com |

| Hydrogen Reduction of Vanadium Tetrachloride | Vanadium tetrachloride, Hydrogen gas | >500 | Forms VCl₃. oup.comoup.com |

| Chlorination of Vanadium Trichloride | Vanadium trichloride, Chlorine gas | >80, markedly >170 | Forms VCl₄. oup.com |

Interconversion Reactions with Other Vanadium Chlorides

Vanadium tetrachloride can be synthesized through the chlorination of other vanadium chloride compounds. These interconversion reactions are fundamental in routes that utilize various vanadium-containing precursors.

Reactions Involving Vanadium Dichloride Oxide and Chlorine

The synthesis of Vanadium Tetrachloride from Vanadium Dichloride Oxide (VCl₂O) is a multi-step process. The initial reaction involves the chlorination of VCl₂O to form Vanadium Trichloride Oxide (VOCl₃). iaea.org This reaction begins at temperatures above approximately 120°C and becomes significantly more pronounced above 170°C. iaea.org

The subsequent step requires the conversion of the intermediate VOCl₃ into VCl₄. This is achieved by passing the gaseous VOCl₃, along with additional chlorine, through a carbon bed heated to a much higher temperature, around 700°C. iaea.org The carbon acts as a deoxygenation agent in this high-temperature environment. google.com

Step 1: VCl₂O(s) + Cl₂(g) → VOCl₃(g)

Step 2: 2VOCl₃(g) + 2Cl₂(g) + C(s) → 2VCl₄(g) + CO₂(g)

Table 1: Synthesis of VCl₄ from VCl₂O

| Step | Reactants | Temperature | Product |

|---|---|---|---|

| 1 | Vanadium Dichloride Oxide (VCl₂O), Chlorine (Cl₂) | > 170°C | Vanadium Trichloride Oxide (VOCl₃) |

| 2 | Vanadium Trichloride Oxide (VOCl₃), Chlorine (Cl₂), Carbon (C) | ~700°C | Vanadium Tetrachloride (VCl₄) |

Reactions Involving Vanadium Trichloride and Chlorine

A more direct interconversion route to Vanadium Tetrachloride involves the chlorination of Vanadium Trichloride (VCl₃). iaea.org This reaction is a key step in various synthetic protocols for producing VCl₄. google.comgoogle.com

The reaction between solid VCl₃ and gaseous chlorine proceeds at elevated temperatures, starting at approximately 80°C and becoming notably effective at temperatures exceeding 170°C, to yield VCl₄. iaea.org This method is often favored for its directness, converting one vanadium chloride directly into another.

The reaction is represented by the equation: 2VCl₃(s) + Cl₂(g) → 2VCl₄(l)

Table 2: Synthesis of VCl₄ from VCl₃

| Reactants | Temperature | Product |

|---|---|---|

| Vanadium Trichloride (VCl₃), Chlorine (Cl₂) | > 170°C | Vanadium Tetrachloride (VCl₄) |

Advanced Purification Techniques for Laboratory and Industrial Scale Production

The purification of Vanadium Tetrachloride is crucial to remove by-products and unreacted precursors, with techniques varying between laboratory and industrial scales. A common impurity in industrial synthesis is Vanadium Oxytrichloride (VOCl₃). google.com Furthermore, the inherent thermal instability of VCl₄, which decomposes into solid VCl₃ and chlorine, presents a challenge during purification, particularly with methods requiring heat. usvanadium.comnih.gov

For industrial-scale production , fractional distillation is the primary method used to purify VCl₄. google.com This technique separates VCl₄ from impurities with different boiling points, most notably VOCl₃. google.comiieta.org The significant difference in their boiling points (VOCl₃: ~127°C; VCl₄: ~148°C) allows for effective separation. nih.goviieta.org Industrial processes often yield a mixture of these two compounds, which is then subjected to fractional distillation to isolate the pure VCl₄. google.com

On a laboratory scale , different methods can be employed. For the removal of specific solid impurities like ferric chloride (FeCl₃), a simple yet effective technique is to dissolve the contaminated VCl₄ in carbon tetrachloride. acs.org The VCl₄ is soluble in this solvent, whereas the ferric chloride is not and can be subsequently removed by filtration. acs.org While many purification methods focus on removing vanadium compounds from other substances like titanium tetrachloride, the principles can sometimes be adapted. google.compyrometallurgy.co.za For instance, the use of reactive metals to remove impurities during distillation has been noted, such as the recommendation of repeated distillation over sodium to purify VOCl₃ from VCl₄ contamination. google.com

Table 3: Purification Techniques for Vanadium Tetrachloride

| Scale | Technique | Impurity Removed | Principle |

|---|---|---|---|

| Industrial | Fractional Distillation | Vanadium Oxytrichloride (VOCl₃) | Separation based on different boiling points. google.comiieta.org |

| Laboratory | Solvent Dissolution / Filtration | Ferric Chloride (FeCl₃) | Differential solubility in carbon tetrachloride. acs.org |

Reactivity Profiles and Mechanistic Elucidations of Vanadium Tetrachloride

Halogen Exchange Reactions

Halogen exchange reactions involve the replacement of a halogen atom in a compound with another halogen. science.gov These reactions are crucial for synthesizing a variety of halogenated compounds. science.govacs.org

Reactions with Hydrogen Halides (e.g., HBr)

2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂ wikipedia.org

This transformation highlights the oxidizing capability of VCl₄. chemeurope.com

Competitive Halogen Exchange with Other Transition Metal Halides

The reactivity of vanadium tetrachloride in halogen exchange is also observed in the context of other transition metal halides. While specific quantitative data on competitive exchange rates are not extensively detailed in the provided search results, the general principles of transhalogenation suggest that such exchanges are feasible, particularly at elevated temperatures. google.com The relative bond strengths and the stability of the resulting metal halide complexes would be key determining factors in the direction and extent of the exchange. For instance, the reaction with HBr to form VBr₃ demonstrates the thermodynamic favorability of forming the bromide over the chloride under specific conditions. wikipedia.org Further research is needed to fully elucidate the competitive nature of these exchanges with various transition metal halides.

Coordination Chemistry and Adduct Formation

Vanadium tetrachloride acts as a Lewis acid, readily forming adducts with a wide array of donor ligands. smolecule.comwikipedia.org This property is central to its role in catalysis and the synthesis of novel coordination compounds. evitachem.com

Synthesis and Characterization of Lewis Base Adducts (e.g., with Tetrahydrofuran)

Vanadium tetrachloride forms stable adducts with Lewis bases such as tetrahydrofuran (B95107) (THF). smolecule.comwikipedia.org A well-characterized example is the complex VCl₄(THF)₂. smolecule.comchemeurope.comwikipedia.org The formation of this adduct involves the donation of electron pairs from the oxygen atom of the THF molecules to the vacant d-orbitals of the vanadium(IV) center. These adducts are often synthesized by direct reaction of VCl₄ with the ligand in a suitable solvent. researchgate.net

Reactions with Nitrogen, Oxygen, Phosphorus, and Arsenic Donor Ligands

Vanadium tetrachloride reacts with a variety of donor ligands containing nitrogen, oxygen, phosphorus, and arsenic in hydrocarbon solvents to form paramagnetic molecular adducts. researchgate.net

Nitrogen Donor Ligands: VCl₄ forms adducts with nitrogen-containing ligands like pyridines and amines. researchgate.net For example, it reacts with acetonitrile (B52724) to produce the green adduct VCl₃(MeCN)₃, although this involves a reduction of the vanadium center. wikipedia.orgatamanchemicals.com

Oxygen Donor Ligands: Besides THF, VCl₄ also forms complexes with other oxygen donors like dioxane. researchgate.net The interaction with oxygen-containing ligands can sometimes lead to the formation of oxovanadium species through hydrolysis or other reactions. researchgate.net

Phosphorus and Arsenic Donor Ligands: VCl₄ reacts with phosphines and arsines to yield paramagnetic molecular adducts. researchgate.net Electron paramagnetic resonance (EPR) studies on these adducts have shown that superhyperfine interaction of the unpaired electron with the phosphorus and arsenic nuclei is often resolved. researchgate.net The reaction of VCl₄ with o-phenylenebis(dimethylarsine) (diars) leads to the formation of an eight-coordinate complex, [VCl₄(diars)₂]. researchgate.net

The following table summarizes some of the adducts formed from the reaction of VCl₄ with various donor ligands.

| Donor Atom | Ligand Example | Adduct Formula | Reference(s) |

| Oxygen | Tetrahydrofuran (THF) | VCl₄(THF)₂ | smolecule.comchemeurope.comwikipedia.org |

| Nitrogen | Pyridine | VCl₄(py)ₓ | researchgate.net |

| Phosphorus | Phosphines | VCl₄(PR₃)ₓ | researchgate.net |

| Arsenic | Arsines | VCl₄(AsR₃)ₓ | researchgate.net |

| Arsenic | o-phenylenebis(dimethylarsine) | [VCl₄(diars)₂] | researchgate.net |

Investigations into Metal-Ligand Bonding in Vanadium Tetrachloride Adducts

The nature of the metal-ligand bond in vanadium tetrachloride adducts has been a subject of investigation, primarily through spectroscopic techniques like Electron Paramagnetic Resonance (EPR). researchgate.netelectronicsandbooks.com EPR studies have revealed that the magnitude of the hyperfine interaction with the vanadium nucleus shows some dependence on the donor character of the ligand. researchgate.net This suggests a degree of electron delocalization within the metal-ligand bond. electronicsandbooks.com

Oxidation-Reduction Pathways

Vanadium tetrachloride (VCl₄) is a noteworthy chemical compound, recognized for its potent reactivity, particularly in oxidation-reduction reactions. This reddish-brown liquid serves as a versatile reagent in both organic and inorganic chemistry, a characteristic largely dictated by the +4 oxidation state of the central vanadium atom, which can readily accept or donate electrons. smolecule.comwikipedia.orgchemeurope.com

Role as an Oxidizing Agent in Organic and Inorganic Transformations

Vanadium tetrachloride's identity as a strong oxidizing agent is a cornerstone of its chemical behavior. smolecule.comwikipedia.orgchemeurope.com This property is demonstrated in its reactions with a variety of substrates. A classic inorganic example is its reaction with hydrogen bromide (HBr) at low temperatures (-50 °C), where it oxidizes the bromide to produce vanadium(III) bromide, hydrochloric acid, and elemental bromine. smolecule.comwikipedia.orgchemeurope.com

In the realm of organic synthesis, VCl₄ is a key player in the oxidative coupling of phenols. smolecule.comwikipedia.org For instance, it facilitates the dimerization of phenol (B47542) to form a mixture of 4,4'-, 2,4'-, and 2,2'-biphenols. wikipedia.org This transformation underscores the ability of VCl₄ to effect a one-electron oxidation of the phenolic substrate. The oxidizing power of VCl₄ extends to other organic functional groups as well. It is capable of oxidizing anilines and thiols, with studies on the latter indicating the generation of thiyl radicals through a one-electron transfer mechanism. core.ac.uknih.govchempedia.infotandfonline.com This reactivity highlights the depletion of cellular thiols like glutathione (B108866) upon exposure to vanadium(V), which is readily formed from VCl₄, pointing to a mechanism of its biological toxicity. core.ac.uknih.gov

The following table summarizes key oxidative reactions involving Vanadium Tetrachloride.

| Substrate | Product(s) | Reaction Conditions |

| Hydrogen Bromide (HBr) | Vanadium(III) bromide (VBr₃), Hydrochloric acid (HCl), Bromine (Br₂) | -50 °C |

| Phenol (C₆H₅OH) | 4,4'-, 2,4'-, and 2,2'-biphenols | Inert solvent |

| Thiols (R-SH) | Disulfides (R-S-S-R), Vanadium(IV) complexes | Aqueous solution |

| Anilines | Dimeric products | Not specified |

Reduction by Organic and Inorganic Reagents (e.g., Aluminum Trialkyls, Amines)

Conversely, vanadium tetrachloride can be reduced by various organic and inorganic reagents. In the context of Ziegler-Natta catalysis for alkene polymerization, VCl₄ is often used in conjunction with aluminum trialkyls, such as triethylaluminum (B1256330) (Al(C₂H₅)₃). wikipedia.orgnih.gov In these systems, the aluminum alkyl acts as a reducing agent, reducing the vanadium(IV) center to lower oxidation states, which are the active catalytic species for polymerization. nih.gov

The reduction of VCl₄ by amines has also been a subject of detailed study. For example, trimethylamine (B31210) quantitatively reduces VCl₄. This redox transformation is initiated by the formation of an adduct, which is then followed by the elimination of a chlorine radical. osti.gov The reaction with primary aliphatic amines (NH₂R, where R = Me, Et, Prⁿ, Buⁿ) at room temperature leads to the formation of aminobasic vanadium(IV) chlorides of the general formula VCl₂(NHR)₂·xNH₂R. pharmacy180.com

Inorganic reducing agents can also be employed. For instance, VCl₄ can be reduced by hydrogen gas at temperatures above 500°C to yield vanadium trichloride (B1173362) (VCl₃) and hydrogen chloride. iaea.org

The table below outlines the reduction of Vanadium Tetrachloride by various reagents.

| Reducing Agent | Product(s) | Reaction Conditions |

| Aluminum Trialkyls (e.g., Al(C₂H₅)₃) | Lower oxidation state vanadium species | Component of Ziegler-Natta catalysts |

| Trimethylamine (N(CH₃)₃) | Vanadium(III) species, Dimethylmethyleneammonium chloride | -122 to +25 °C |

| Primary Aliphatic Amines (NH₂R) | VCl₂(NHR)₂·xNH₂R | Room temperature, excess amine |

| Hydrogen (H₂) | Vanadium trichloride (VCl₃), Hydrogen chloride (HCl) | > 500 °C |

Reactivity in Organic Synthesis

The reactivity of vanadium tetrachloride has been harnessed for a variety of transformations in organic synthesis, ranging from coupling reactions to the formation of new carbon-carbon bonds.

Oxidative Coupling Reactions, including Phenols

This methodology is not limited to phenol itself. For example, 1- and 2-naphthol (B1666908) undergo smooth oxidative coupling with vanadium oxytrichloride (VOCl₃), a related vanadium reagent, to produce 4,4'-dihydroxybinaphthyl and 2,2'-dihydroxybinaphthyl in 56% and 65% yields, respectively. smolecule.com Vanadium-catalyzed intramolecular oxidative coupling of tethered phenols has also been developed as a method to furnish spirohexadienones. google.com

The table below details the products of VCl₄-mediated oxidative coupling of phenols.

| Substrate | Product(s) | Yield | Isomer Ratio (approx.) |

| Phenol | 4,4'-, 2,4'-, and 2,2'-dihydroxybiphenyl | 55-65% | 8:4:1 |

| 1-Naphthol | 4,4'-dihydroxybinaphthyl | 56% | - |

| 2-Naphthol | 2,2'-dihydroxybinaphthyl | 65% | - |

Halogenation and Chlorination Reactions

Vanadium tetrachloride can also function as a halogenating agent, introducing chlorine atoms into organic molecules. smolecule.com While not as common as other chlorinating agents, its utility has been demonstrated in specific contexts. For instance, VCl₄ can catalyze the chlorination of hydrocarbons such as adamantane (B196018) and its derivatives, using carbon tetrachloride (CCl₄) as the chlorine source. researchgate.netresearchgate.netresearchgate.net This reaction proceeds under relatively mild conditions and can be directed to selectively produce mono-, di-, or trichloro-substituted adamantanes in high yields by controlling the molar ratios of the reactants and catalyst. researchgate.netresearchgate.net The proposed mechanism involves the generation of trichloromethyl radicals as the active species, with the vanadium catalyst activating the C-Cl bond in carbon tetrachloride. researchgate.net

Carbon-Carbon Bond Formation Methodologies

Beyond oxidative coupling, vanadium tetrachloride has been employed in other carbon-carbon bond-forming reactions. A notable example is the VCl₄-catalyzed oxidative homocoupling of aryl lithium reagents to generate symmetrical biaryls. osti.govresearchgate.net This method involves the initial formation of an aryl lithium species from an aryl halide and a strong base like n-butyllithium, followed by the addition of a catalytic amount of VCl₄ at room temperature. This strategy provides an efficient route to symmetrical diaryl compounds. researchgate.net Vanadium-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents have also been reported, further expanding the scope of VCl₄ in C-C bond formation. osti.gov

Proposed Reaction Mechanisms in Selected Organic Transformations

Vanadium tetrachloride (VCl₄) serves as a versatile reagent and catalyst in a range of organic transformations, primarily leveraging its strong oxidizing nature and Lewis acidity. smolecule.com Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through proposed single-electron transfer (SET) or coordination mechanisms.

Oxidative Coupling of Phenols:

A significant application of VCl₄ in organic synthesis is the oxidative coupling of phenols to produce biphenols. wikipedia.orgevitachem.com The reaction typically yields a mixture of 2,2'-, 2,4'-, and 4,4'-biphenol isomers. wikipedia.org The proposed mechanism involves the reduction of VCl₄ to vanadium trichloride (VCl₃). wikipedia.org

The process is believed to initiate with the formation of a vanadium-phenoxide complex. This intermediate then undergoes an intramolecular electron transfer, generating a phenoxy radical and a V(III) species. The coupling of two phenoxy radicals then leads to the formation of the biphenol product. The regioselectivity of the coupling is influenced by the steric and electronic properties of the substituents on the phenol ring.

Reaction Equation: 2 C₆H₅OH + 2 VCl₄ → HO-C₆H₄–C₆H₄-OH + 2 VCl₃ + 2 HCl wikipedia.org

Alkene Polymerization:

Vanadium tetrachloride is a key component in Ziegler-Natta catalyst systems for the polymerization of alkenes, such as producing polyolefins and synthetic rubbers. wikipedia.org In these systems, VCl₄, often in conjunction with an organoaluminum co-catalyst, generates the active catalytic sites. The mechanism involves the formation of vanadium alkyl intermediates. wikipedia.org The alkene monomer coordinates to the vanadium center and subsequently inserts into the vanadium-carbon bond, leading to chain propagation. This catalytic cycle is fundamental to manufacturing polymers with specific properties.

Other Transformations:

VCl₄ also facilitates other organic reactions. It can act as a halogenating agent, introducing chlorine atoms into organic molecules. smolecule.com Furthermore, it readily forms adducts with various donor ligands, such as tetrahydrofuran (THF), resulting in complexes like VCl₄(THF)₂. wikipedia.orgevitachem.com These coordination compounds are often used as precursors in the synthesis of more complex organovanadium reagents.

Table 1: Selected Organic Transformations Involving Vanadium Tetrachloride

| Transformation | Substrate | Product(s) | Role of VCl₄ | Proposed Mechanistic Feature |

|---|---|---|---|---|

| Oxidative Coupling | Phenols | Biphenols | Oxidizing Agent | Formation of phenoxy radicals via single-electron transfer. wikipedia.orgacs.org |

| Polymerization | Alkenes | Polyolefins | Catalyst/Pre-catalyst | Coordination of monomer to the vanadium center and insertion into a V-C bond. wikipedia.org |

| Adduct Formation | Donor Ligands (e.g., THF) | VCl₄•2L type complexes | Lewis Acid | Coordination of the ligand to the vanadium center. smolecule.comwikipedia.org |

| Halogenation | Organic Molecules | Chlorinated Compounds | Halogenating Agent | Introduction of chlorine atoms. smolecule.com |

Interactions with Surfaces and Metal Oxides

The interaction of vanadium tetrachloride with various surfaces, particularly metal oxides, is critical for applications in catalysis and materials science. solubilityofthings.comacs.org These interactions range from physisorption and chemisorption to direct chemical reaction, leading to the formation of supported vanadium species or new oxide phases.

Surface Probing and Supported Catalysts:

Vanadium tetrachloride has been utilized as a paramagnetic probe to study the surface structures of submicron metal oxides. acs.orgscilit.com The electron paramagnetic resonance (EPR) signal of the V⁴⁺ ion is sensitive to its coordination environment, providing insights into the nature and distribution of surface hydroxyl groups and other active sites on oxide supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂). acs.orgacs.org

The interaction typically begins with the reaction of VCl₄ with surface hydroxyl (-OH) groups, leading to the grafting of vanadium species onto the support and the release of hydrogen chloride (HCl). This process is a common method for preparing supported vanadium oxide catalysts, which are active in many industrial oxidation reactions. acs.org

Formation of Vanadium Oxide Films:

VCl₄ is a key precursor in the chemical vapor deposition (CVD) of vanadium oxide films. researchgate.netscispace.com By reacting VCl₄ with an oxygen source, typically water vapor, at elevated temperatures (400–550 °C), various phases of vanadium oxide (e.g., VO₂, V₂O₅, V₆O₁₃) can be deposited as thin films on substrates like glass. researchgate.netscispace.com The specific phase obtained is dependent on reaction conditions such as substrate temperature and reactant concentrations. researchgate.net These films have potential applications in "intelligent windows" due to their thermochromic properties. researchgate.net

Reactivity with Specific Metal Oxides:

Titanium, Zirconium, and Aluminum Oxides: On these supports, VCl₄ interacts with surface hydroxyls. Under dehydrated conditions, interactions between the resulting surface vanadate (B1173111) species and co-adsorbed species like sulfates have been studied, showing no formation of mixed sulfate-vanadate compounds. acs.org

Cerium Oxide (CeO₂): Strong interactions are observed between VCl₄-derived species and CeO₂. Sulfation of a V₂O₅/CeO₂ catalyst can disrupt the stable vanadium monolayer, leading to the formation of bulk-like cerium sulfate (B86663) and cerium vanadate. acs.org

Zeolites: VCl₄ can be introduced into the pores of zeolites like H-ZSM-5 via gas-phase reaction. researchgate.net This allows for the preparation of site-isolated vanadium ions that are catalytically active. researchgate.net

Vanadium Pentoxide (V₂O₅): In the presence of carbon and chlorine at high temperatures, VCl₄ can be produced from vanadium pentoxide. google.com

Table 2: Summary of Vanadium Tetrachloride Interactions with Surfaces and Metal Oxides

| Surface/Metal Oxide | Interaction Type | Resulting Species/Product | Application/Significance |

|---|---|---|---|

| General Metal Oxides (e.g., Al₂O₃, SiO₂) | Chemisorption/Reaction with -OH groups | Grafted Vanadium Species | Paramagnetic surface probe, preparation of supported catalysts. acs.orgacs.org |

| Glass Substrate (with H₂O) | Chemical Vapor Deposition (CVD) | Vanadium Oxide (VO₂, V₂O₅, etc.) Films | Thermochromic coatings, intelligent windows. researchgate.netscispace.com |

| TiO₂, ZrO₂, Al₂O₃ | Surface Reaction | Supported Vanadate Species | Catalysis. acs.org |

| CeO₂ | Strong Surface Interaction/Reaction | Bulk-like Cerium Vanadate | Catalysis. acs.org |

| H-ZSM-5 Zeolite | Gas-Phase Reaction/Grafting | Site-Isolated Vanadium Ions | Catalysis. researchgate.net |

| Vanadium Pentoxide (with C, Cl₂) | High-Temperature Reaction | VCl₄ and VOCl₃ | Synthesis of VCl₄. google.com |

Catalytic Applications and Polymerization Chemistry Involving Vanadium Tetrachloride

Diverse Catalytic Oxidations

Beyond polymerization, vanadium compounds derived from VCl₄ are effective catalysts in a variety of oxidation reactions. Vanadium's multiple accessible oxidation states (+2 to +5) make it a versatile redox catalyst. nih.gov Vanadium-based catalysts are used in major industrial processes such as the production of sulfuric acid, the oxidation of o-xylene to phthalic anhydride, and the selective catalytic reduction (SCR) of nitrogen oxides (NOx). teknoscienze.com

Vanadia catalysts have been shown to be efficient in the oxidation of hydrogen chloride to molecular chlorine, a reaction known as the Deacon process. core.ac.uk They are also active in the oxidative dehydrogenation (ODH) of light alkanes, such as propane to propene, which is a promising alternative to traditional dehydrogenation methods. teknoscienze.com Furthermore, vanadium catalysts can be used for the oxidation of organic compounds like benzene to phenol (B47542) and the oxidation of thioethers to sulfoxides. alfachemic.com

Oxidation of Alkanes, Alkenes, Arenes, Alcohols, Aldehydes, Ketones, and Sulfur Species

Vanadium compounds, including VCl₄ and its derivatives, are efficient catalysts for a wide array of oxidation reactions. rsc.org They can function under both homogeneous and heterogeneous conditions, activating appropriate oxidants to facilitate the conversion of numerous functional groups. rsc.org

Alkanes : Vanadium-based catalysts are recognized as among the most efficient for the selective oxidation of light alkanes. researchgate.net The catalytic activity often involves the Mars-van Krevelen redox mechanism, where lattice oxygen from the catalyst participates in the reaction, followed by re-oxidation of the reduced vanadium center by an external oxidant like molecular oxygen. researchgate.net The oxidation state of vanadium, typically V⁵⁺, is crucial for activating the C-H bonds of alkanes. researchgate.net These systems can convert alkanes into more valuable products such as alkenes or oxygenates. rsc.orgacs.org

Alkenes : VCl₄ is a known catalyst for the polymerization of alkenes, a process related to Ziegler-Natta catalysis. wikipedia.org Vanadium complexes are also employed in the epoxidation of alkenes and allylic alcohols. scispace.comresearchgate.net For instance, vanadyl acetylacetonate [VO(acac)₂], which can be formed in situ from vanadium(IV) precursors, in combination with an alkylhydroperoxide, shows high regioselectivity in the epoxidation of allylic alcohols like geraniol. scispace.com

Arenes : The catalytic oxidation of aromatic hydrocarbons (arenes) can be achieved using vanadium-based systems. A significant industrial process is the oxidation of benzene. For example, vanadium pentoxide (V₂O₅), a common vanadium oxide related to VCl₄ chemistry, catalyzes the oxidation of benzene in the presence of air to produce maleic anhydride. youtube.com More selective transformations, such as the oxidation of benzene to phenol, have been accomplished using vanadium oxide nanorod catalysts with hydrogen peroxide as the oxidant. rsc.org

Alcohols : The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and vanadium catalysts are highly effective for this purpose. libretexts.orgamazonaws.com Vanadium pentoxide (V₂O₅) can catalyze the aerobic oxidation of secondary alcohols to ketones with high chemoselectivity, even in the presence of primary alcohols. organic-chemistry.orgresearchgate.netx-mol.com The mechanism for some vanadium-catalyzed alcohol oxidations is proposed to be a base-assisted dehydrogenation (BAD) pathway, which differs from typical hydride-transfer or radical mechanisms. nih.gov This pathway involves the deprotonation at the benzylic position as the rate-limiting step. nih.gov

| Substrate | Catalyst System | Oxidant | Product | Yield/Selectivity |

| Secondary Alcohols | V₂O₅ | Atmospheric O₂ | Ketones | High yields, chemoselective |

| Primary Aromatic Alcohols | V-N-C-700/2-picolinic acid | Molecular O₂ / Urea (B33335) | Amides and Nitriles | High conversion |

| Benzyl Alcohol | [(HQ)₂V(V)(O)(OCH₂C₆H₅)] / NEt₃ | N/A (intramolecular) | Benzaldehyde | Quantitative |

Aldehydes and Ketones : While vanadium catalysts are primarily used to synthesize aldehydes and ketones from alcohols, they also participate in further transformations of these carbonyl compounds. For example, the oxidation of α-hydroxy carbonyl compounds can be achieved with high efficiency. libretexts.org

Sulfur Species : Vanadium complexes are well-known catalysts for the oxidation of sulfides. researchgate.net Simple vanadium(V) peroxide complexes, often generated in situ from precursors like VO(acac)₂ and H₂O₂, can selectively and efficiently oxidize various sulfides to their corresponding sulfoxides and sulfones. scispace.com The reaction is often quantitative with respect to the peroxide oxidant. scispace.com

Oxidative Cleavage and Formation of Carbon-Carbon and Carbon-Oxygen Bonds

Vanadium tetrachloride is a key reagent in oxidative coupling reactions, facilitating the formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.

A prominent application of VCl₄ is the oxidative coupling of phenols to generate biphenols. wikipedia.org This reaction proceeds by converting phenol into a mixture of 4,4'-, 2,4'-, and 2,2'-biphenols, with VCl₄ being reduced to vanadium trichloride (B1173362) (VCl₃) in the process. wikipedia.org Vanadium oxytrichloride (VOCl₃) can also be used for this transformation. acs.org

| Reactant | Reagent/Catalyst | Product Type |

| Phenol | VCl₄ | Biphenols (e.g., 4,4'-, 2,4'-, 2,2'-isomers) |

| Aryl Lithium Reagents | VCl₄ | Symmetrical Biaryls |

Furthermore, vanadium catalysts can selectively mediate the oxidative cleavage of C-C and C-O bonds, a reaction of interest in the processing of complex molecules like lignin models. nih.govresearchgate.net The choice of the specific vanadium catalyst can determine the selectivity between C-C and C-O bond cleavage. nih.govresearchgate.net For instance, the aerobic oxidation of a phenolic lignin model compound with one type of vanadium catalyst leads to the oxidative cleavage of the C-C bond between the aryl ring and an adjacent carbon, while a different vanadium catalyst can promote C-O bond cleavage. nih.gov Visible-light-active vanadium photocatalysts have also been developed for the deconstructive cleavage of C-C bonds in unactivated aliphatic alcohols under ambient conditions. escholarship.org

Other Catalytic Roles

Beyond oxidation, VCl₄ and related vanadium compounds exhibit catalytic activity in other important areas of organic synthesis, leveraging their electronic and structural properties.

Lewis Acidity in Catalytic Cycles

Vanadium tetrachloride is a strong Lewis acid, a property that allows it to activate substrates in various catalytic cycles. scispace.comlookchem.com As a Lewis acid, the vanadium(IV) center can coordinate to electron-rich atoms (e.g., oxygen, nitrogen), thereby activating the molecule for subsequent reactions. This property is fundamental to its role in Friedel-Crafts type reactions and in activating peroxide reagents for oxidation catalysis. usvanadium.comscispace.com While metal salts like aluminum chloride and titanium tetrachloride are more common Lewis acid catalysts, vanadium chlorides also serve this function. wikipedia.orgnih.govresearchgate.net The reactivity of VCl₄ often involves the formation of adducts with donor ligands, such as VCl₄(THF)₂, which demonstrates its accessibility as a Lewis acid center. wikipedia.org

Ring-Opening Metathesis Polymerization

Vanadium-based catalysts are active in ring-opening metathesis polymerization (ROMP), a powerful method for synthesizing polymers from cyclic olefins. (Imido)vanadium(V)–alkylidene complexes have shown significant catalytic activity for the ROMP of cyclic olefins like norbornene derivatives, cyclopentene, and cis-cyclooctene. rsc.org Some of these catalyst systems can proceed in a living manner, affording polymers with ultra-high molecular weight and controlled stereochemistry (e.g., highly cis-specific). rsc.orgresearchgate.net The activity and selectivity of these catalysts can be tuned by modifying the ligands attached to the vanadium center. rsc.org While highly effective for ROMP, some vanadium catalysts show lower productivity in the related ring-closing metathesis (RCM) of acyclic olefins due to catalyst decomposition pathways. nsf.gov

| Monomer | Catalyst Type | Polymer Characteristics |

| Norbornene | (Imido)vanadium(V)–alkylidene | Ultra-high molecular weight, highly cis-specific |

| Cyclopentene | (Imido)vanadium(V)–alkylidene | ROMP polymer |

| cis-Cyclooctene | (Imido)vanadium(V)–alkylidene | ROMP polymer |

Hydrogenation and Dehydrogenation Catalysis

While precious metals like platinum and palladium are the conventional catalysts for hydrogenation, research has shown that abundant first-row transition metals, including vanadium, can be rendered catalytically active for these reactions. anl.gov By preparing vanadium in a highly reactive and unstable +3 oxidation state, finely dispersed on a support surface with a low coordination number, it can effectively catalyze hydrogenation. anl.gov This process is crucial for producing a wide range of commercial products, from petrochemicals to pharmaceuticals. anl.gov Vanadium(V) complexes have also been explored for transfer hydrogenation reactions, for example, the reduction of ketones to alcohols. central.edu The reverse reaction, dehydrogenation, is also catalyzed by vanadium compounds, as seen in the base-assisted dehydrogenation mechanism for alcohol oxidation. nih.gov

Spectroscopic and Theoretical Investigations of Vanadium Tetrachloride and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of vanadium tetrachloride. In accordance with the selection rules for a tetrahedral (Td) molecule, VCl₄ is expected to exhibit four fundamental vibrational modes. All four modes are Raman active, while only two are infrared active.

The Raman spectrum of vanadium tetrachloride in a carbon tetrachloride solution has been recorded, revealing the frequencies of the four fundamental vibrations. These vibrational modes are assigned as follows: the symmetric stretching mode (ν₁), the symmetric bending mode (ν₂), the asymmetric stretching mode (ν₃), and the asymmetric bending mode (ν₄). core.ac.uk The observation of these modes is consistent with the expected tetrahedral geometry of the molecule. researchgate.net

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Activity |

| ν₁ (symmetric stretch) | a₁ | 385 | Raman |

| ν₂ (symmetric bend) | e | 111 | Raman |

| ν₃ (asymmetric stretch) | t₂ | 483 | Raman, IR |

| ν₄ (asymmetric bend) | t₂ | 128 | Raman, IR |

Data sourced from the Raman spectrum of vanadium tetrachloride in carbon tetrachloride solution. core.ac.uk

The Raman spectrum of VCl₄ shows a close resemblance to that of titanium tetrachloride (TiCl₄), which has a stable tetrahedral geometry and a non-degenerate singlet ground state. This similarity suggests the absence of a significant static Jahn-Teller distortion in VCl₄. However, a broadening of the ν₂ band in VCl₄ compared to TiCl₄ has been observed and attributed to a possible dynamic Jahn-Teller effect. researchgate.net

Electronic Structure and Magnetic Properties

The electronic structure of vanadium tetrachloride is characterized by a single unpaired d-electron, which gives rise to its notable magnetic properties and susceptibility to geometric distortions.

With one more valence electron than the diamagnetic titanium tetrachloride, vanadium tetrachloride is a paramagnetic liquid at room temperature. nih.gov This paramagnetism arises from the presence of a single unpaired electron in the 3d orbital of the vanadium atom. acs.org The magnetic susceptibility of VCl₄ has been studied, confirming its paramagnetic nature. acs.org The electronic configuration of the vanadium atom in its +4 oxidation state is [Ar] 3d¹, resulting in a spin state of S = 1/2. This unpaired electron is responsible for the molecule's interaction with an external magnetic field.

Theoretical studies have shown that the Jahn-Teller effect in vanadium tetrachloride is of a dynamic nature. acs.orgrsc.orgudel.edu This means that instead of a permanent, static distortion to a lower symmetry structure, the molecule undergoes rapid, continuous distortions between equivalent geometries. The bending vibration with E symmetry (ν₂) is the Jahn-Teller active mode. acs.org While early studies considered the possibility of a static distortion, it was concluded that any such static distortion from an idealized tetrahedral shape is too small to be experimentally detectable. amazonaws.comarxiv.org Electron diffraction studies have provided evidence supporting a dynamic Jahn-Teller effect, noting a broadening of the Cl-Cl peak in VCl₄ compared to TiCl₄. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons, such as vanadium tetrachloride. The EPR spectrum provides detailed information about the electronic environment of the paramagnetic center. For transition metal compounds, the g-values can vary significantly due to spin-orbit coupling.

Computational Chemistry and Quantum Mechanical Studies

Theoretical and computational methods have been instrumental in understanding the complex electronic structure and dynamic behavior of vanadium tetrachloride.

Density Functional Theory (DFT) has been a valuable tool for investigating the electronic structure, geometry, and Jahn-Teller effect in vanadium tetrachloride. Theoretical studies employing DFT and other ab initio methods have provided insights that complement experimental findings.

Time-Dependent DFT (TD-DFT) for Excitation Energies and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) has proven to be a valuable computational tool for investigating the electronically excited states and optical properties of vanadium tetrachloride and its derivatives. rsc.org This method is particularly useful for calculating excitation energies and interpreting complex spectroscopic data, such as X-ray Absorption Near Edge Structure (XANES) spectra. rsc.orgresearchgate.net

Theoretical studies using TD-DFT on vanadium complexes have successfully assigned characteristic features in their K-edge XANES spectra. rsc.orgresearchgate.net Although TD-DFT calculations can have systematic errors related to the 1s core energy levels of transition metals, the shapes of the pre-edge spectra can be accurately reproduced by applying a simple energy shift to the calculated excitation energies. rsc.orgresearchgate.netkek.jp

For vanadium complexes containing chloride ligands, a distinctive doublet peak observed in the pre-edge region has been assigned to dipole-allowed electronic transitions from the 1s orbital to hybridized 3d+4p orbitals. rsc.orgkek.jp Furthermore, a characteristic shoulder peak that appears in these chloride-containing complexes is attributed to excitations involving the 4p orbitals of the chlorine atoms. rsc.orgkek.jp The intensity of this shoulder peak has been found to be proportional to the number of chloride ligands, making it a useful feature for identifying the presence of these ligands in unknown compounds or reaction intermediates. rsc.org

TD-DFT Assignments of V K-edge Spectral Features for Chloride-Containing Vanadium Complexes

| Spectral Feature | Assigned Electronic Transition | Contributing Orbitals |

|---|---|---|

| Doublet Peak (Pre-edge) | Dipole-allowed transition | 1s → 3d+4p (hybridized) rsc.orgkek.jp |

| Shoulder Peak | Ligand-based excitation | Chloride 4p rsc.orgkek.jp |

Prediction of Reactivity and Thermodynamic Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity and thermodynamic stability of vanadium tetrachloride. These computational methods provide valuable insights into parameters that are often challenging to determine experimentally.

The standard enthalpy of formation (ΔfH°₂₉₈) for gaseous vanadium tetrachloride (VCl₄) has been a subject of re-evaluation, with a reported value of -126.1 kcal mol⁻¹. researchgate.net Calorimetric measurements have determined the heat of reaction (ΔHr) for the formation of VCl₄ from the reaction of vanadium metal with liquid chlorine to be -127.26 ± 0.20 kcal/mole, leading to a standard heat of formation (ΔH°f) of -136.2 kcal/mole. researchgate.net

Computational studies have also been used to determine the successive bond dissociation energies for vanadium chlorides. Understanding these energies is crucial for predicting the stability and reaction pathways of VCl₄. For instance, the energy required to break the final V-Cl bond in the series is a key thermodynamic parameter.

Selected Thermodynamic Parameters for Vanadium Chlorides

| Parameter | Species | Value | Unit |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | VCl₄(g) | -126.1 researchgate.net | kcal mol⁻¹ |

| Standard Heat of Formation (ΔH°f) | VCl₄ | -136.2 researchgate.net | kcal/mole |

| Bond Dissociation Energy D(Cl₃V-Cl) | VCl₄ | 69.5 researchgate.net | kcal |

| Bond Dissociation Energy D(Cl₂V-Cl) | VCl₃ | 79.8 researchgate.net | kcal |

| Bond Dissociation Energy D(ClV-Cl) | VCl₂ | 113.5 researchgate.net | kcal |

| Bond Dissociation Energy D(V-Cl) | VCl | 102.9 researchgate.net | kcal |

X-ray Diffraction and Crystal Structure Determination (for complexes and derivatives)

While vanadium tetrachloride is a liquid under standard conditions, X-ray diffraction (XRD) is a critical technique for determining the solid-state structures of its crystalline derivatives and complexes. Single-crystal XRD studies have been performed on VCl₄ at low temperatures, revealing a molecular structure with a nearly regular tetrahedral geometry. researchgate.net The average V-Cl bond distance in the crystalline state was determined to be 2.130(1) Å. researchgate.net

XRD has been extensively used to characterize the structures of various VCl₄ derivatives and related vanadium(III) complexes. For example, the hexahydrate of vanadium(III) chloride, a common derivative, was identified as [VCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org Its monoclinic crystal structure consists of slightly distorted octahedral trans-[VCl₂(H₂O)₄]⁺ centers, with additional chloride ions and water molecules occupying the crystal lattice. wikipedia.org

Another well-characterized derivative is the tetrahydrofuran (B95107) (THF) adduct, VCl₃(THF)₃. rsc.org X-ray crystallography confirmed its composition and showed that the molecule adopts a mer-VCl₃(THF)₃ structure. rsc.org

Crystallographic Data for Vanadium Tetrachloride and Selected Derivatives

| Compound | Formula | Crystal System | Key Structural Features | Avg. V-Cl Distance (Å) |

|---|---|---|---|---|

| Vanadium Tetrachloride | VCl₄ | Not specified | Nearly regular tetrahedron researchgate.net | 2.130(1) researchgate.net |

| Vanadium(III) Chloride Hexahydrate | [VCl₂(H₂O)₄]Cl·2H₂O | Monoclinic wikipedia.org | Distorted octahedral trans-[VCl₂(H₂O)₄]⁺ cation wikipedia.org | Not specified |

| Vanadium(III) Chloride THF Adduct | VCl₃(THF)₃ | Not specified | mer-octahedral geometry rsc.org | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for relevant derivatives and reaction monitoring)

Direct high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy of vanadium tetrachloride is not feasible. Vanadium(IV), the oxidation state of vanadium in VCl₄, is a paramagnetic d¹ species, and this paramagnetism leads to extremely broad NMR signals that are unobservable with standard high-resolution spectrometers. huji.ac.il

However, ⁵¹V NMR spectroscopy is an exceptionally powerful tool for studying diamagnetic vanadium compounds, particularly those in the V(V) and V(-I) oxidation states, making it invaluable for monitoring reactions of VCl₄ that lead to such species and for characterizing its diamagnetic derivatives. huji.ac.il The ⁵¹V nucleus is a quadrupolar nucleus (I = 7/2), which can result in relatively broad signals even for diamagnetic species, especially in asymmetric environments or for large molecules. huji.ac.ilwikipedia.org Despite this, it is the nucleus of choice over ⁵⁰V due to its much higher natural abundance (99.75%) and greater sensitivity. huji.ac.il

The chemical shift range for ⁵¹V NMR is very wide, spanning several thousand ppm, which makes it highly sensitive to the coordination environment and oxidation state of the vanadium center. huji.ac.ilnorthwestern.edu Vanadyl trichloride (B1173362) (VOCl₃) is commonly used as the chemical shift standard, resonating at 0 ppm. wikipedia.org The chemical shifts of derivatives can vary significantly; for instance, the substitution of chloride with isopropoxide ligands in the VOClₓ(O-i-Pr)₃₋ₓ series results in substantial upfield shifts. wikipedia.org

⁵¹V NMR Properties and Chemical Shifts for Relevant Compounds

| Parameter/Compound | Property/Value |

|---|---|

| Nucleus | ⁵¹V wikipedia.org |

| Spin (I) | 7/2 wikipedia.org |

| Natural Abundance | 99.75% wikipedia.org |

| Reference Compound | VOCl₃ (0 ppm) wikipedia.org |

| VOCl₂(O-i-Pr) | -309 ppm wikipedia.org |

| VOCl(O-i-Pr)₂ | -506 ppm wikipedia.org |

| VO(O-i-Pr)₃ | -629 ppm wikipedia.org |

Neutron Diffraction Studies for Liquid Structure Analysis

Neutron diffraction is a powerful technique for elucidating the structure of liquids, and it has been successfully applied to study liquid vanadium tetrachloride. tandfonline.comaip.orgrsc.org A key advantage of using neutron diffraction for VCl₄ stems from the neutron scattering properties of its constituent atoms. The coherent scattering amplitude for vanadium is negligibly small compared to that of chlorine. cnea.gob.ar Consequently, the measured diffraction pattern is overwhelmingly dominated by the scattering from the chlorine atoms. cnea.gob.ar This simplifies the analysis significantly, as the liquid effectively behaves as a homonuclear system composed of hollow tetrahedral units of chlorine atoms. tandfonline.comcnea.gob.ar

These studies have provided detailed information on the intermolecular structure and arrangement of VCl₄ molecules in the liquid phase. aip.org By analyzing the diffraction data, researchers can extract the molecular form factor and determine key geometrical parameters, which have shown good agreement with measurements from other techniques. tandfonline.com

The analysis of the intramolecular contribution to the diffraction pattern allows for the transformation into a real-space distribution of chlorine-chlorine distances. This has revealed a strong correlation of molecular orientation between neighboring VCl₄ molecules in the liquid. tandfonline.com This indicates that the tetrahedral molecules are not randomly oriented but exhibit a degree of local ordering.

Key Findings from Neutron Diffraction of Liquid VCl₄

| Finding | Description |

|---|---|

| Dominant Scattering | The diffraction pattern is dominated by chlorine-chlorine scattering due to vanadium's negligible coherent scattering amplitude. cnea.gob.ar |

| Molecular Geometry | The data allows for fitting of molecular form factors to determine geometrical parameters of the VCl₄ tetrahedron. tandfonline.com |

| Orientational Correlation | Analysis shows a strong correlation in the orientation of adjacent VCl₄ molecules in the liquid state. tandfonline.com |

| Intermolecular Structure | The technique provides the intermolecular scattering function, offering insights into the spatial arrangement of molecules. aip.org |

Vanadium Tetrachloride As a Precursor in Advanced Materials Science

Synthesis of Other Vanadium Halides and Compounds

Preparation of Vanadium Trichloride (B1173362) and Dichloride

Vanadium tetrachloride is a thermally unstable compound that serves as a convenient starting material for the synthesis of vanadium(III) chloride (VCl₃). The process involves the thermal decomposition of VCl₄ at temperatures between 160–170 °C. atamanchemicals.com This reaction causes the reddish-brown liquid VCl₄ to transform into solid, purple crystals of VCl₃, releasing chlorine gas in the process. atamanchemicals.comchemeurope.com The chemical equation for this decomposition is:

2VCl₄(l) → 2VCl₃(s) + Cl₂(g) usvanadium.com

This method is a standard procedure for producing VCl₃, which is a key precursor for many vanadium(III) complexes and is used in organic synthesis. atamanchemicals.com

Further reduction of vanadium trichloride can yield vanadium(II) chloride (VCl₂). This is typically achieved by heating VCl₃ in a stream of hydrogen gas (H₂) at approximately 675 °C. atamanchemicals.com The reaction proceeds as follows:

2VCl₃(s) + H₂(g) → 2VCl₂(s) + 2HCl(g) iaea.org

Alternatively, heating VCl₃ can also lead to its disproportionation, where it decomposes to VCl₂ and volatilizes VCl₄. atamanchemicals.comevitachem.com

Table 1: Synthesis of Vanadium Trichloride and Dichloride

| Precursor | Product | Reagents/Conditions |

| Vanadium Tetrachloride (VCl₄) | Vanadium Trichloride (VCl₃) | Heat (160–170 °C) |

| Vanadium Trichloride (VCl₃) | Vanadium Dichloride (VCl₂) | Heat (~675 °C) in H₂ stream |

Formation of Organovanadium Compounds

Vanadium tetrachloride is a pivotal precursor in organovanadium chemistry. A notable application is the synthesis of vanadocene dichloride ((C₅H₅)₂VCl₂), a paramagnetic organometallic complex. chemeurope.compharmacy180.com This compound is prepared by reacting VCl₄ with sodium cyclopentadienide (NaC₅H₅) in a solvent like tetrahydrofuran (B95107) (THF). chemeurope.comwikipedia.orgwikipedia.org The reaction is:

VCl₄ + 2NaC₅H₅ → (C₅H₅)₂VCl₂ + 2NaCl wikipedia.org

Vanadocene dichloride is a valuable precursor for other bis(cyclopentadienyl)vanadium(IV) compounds and has been investigated for its potential applications, including as an anticancer agent. pharmacy180.comwikipedia.org

Synthesis of Vanadium Bromides

2VCl₄ + 8HBr → 2VBr₃ + 8HCl + Br₂ chemeurope.comwikipedia.org

This halide exchange reaction demonstrates the utility of VCl₄ in accessing other vanadium halide compounds. wikipedia.org

Production of Vanadium Oxychlorides

Vanadium tetrachloride is a precursor for the synthesis of vanadium oxytrichloride (VOCl₃), a commercially important compound. VOCl₃ can be produced through the controlled reaction of VCl₄ with an oxygen source. For instance, VCl₄ can be converted to VOCl₃ by reacting it with vanadium pentoxide (V₂O₅). The reaction is:

3VCl₄ + V₂O₅ → 5VOCl₃

Vanadium oxytrichloride is a yellow liquid that readily hydrolyzes in air and is used as a reagent in organic synthesis. wikipedia.org

Derivatization to Vanadium Sulfides and Oxysulfides via Chemical Vapor Deposition

Vanadium tetrachloride is a suitable precursor for the deposition of vanadium-containing thin films using chemical vapor deposition (CVD). While often used for creating vanadium oxide or nitride films, it can also be adapted for the synthesis of vanadium sulfides and oxysulfides. usvanadium.com In a typical CVD process for vanadium sulfides, VCl₄ vapor is introduced into a reaction chamber with a sulfur source, such as hydrogen sulfide (H₂S). By controlling the reaction parameters, thin films of vanadium sulfide can be deposited on a substrate. The introduction of a controlled oxygen source during the CVD process would allow for the formation of vanadium oxysulfide films.

Synthesis of Vanadium Nitride/Carbon Nanocomposites

Vanadium tetrachloride serves as a precursor for creating advanced materials like vanadium nitride/carbon (VN/C) nanocomposites. usvanadium.com These materials are of interest for applications such as energy storage. The synthesis can be achieved by reacting VCl₄ with a nitrogen source in the presence of a carbon precursor. For example, VCl₄ can be used in a process where it reacts with ammonia (NH₃) to form vanadium nitride films via atmospheric pressure chemical vapor deposition. researchgate.net Another approach involves the thermal decomposition of vanadium-containing organometallic precursors, which can be synthesized from VCl₄, to form VN nanoparticles embedded in a carbon matrix. mdpi.commdpi.com These methods result in composite materials where the vanadium nitride is intimately mixed with a conductive carbon phase.

Deposition of Vanadium-Containing Thin Films

Vanadium tetrachloride is a versatile precursor for the deposition of thin films of vanadium and its compounds. Its volatility and reactivity make it suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD), allowing for precise control over film thickness and composition.

Atomic Layer Deposition (ALD) utilizing vanadium tetrachloride as a precursor is a key method for producing high-quality vanadium dioxide (VO₂) thin films, which are of great interest for next-generation electronic devices. researchgate.netnih.govacs.org VO₂ exhibits a prominent semiconductor-to-metal transition (SMT) near room temperature, a property that can be harnessed for novel memory and neuromorphic computing applications. researchgate.net

Recent research has demonstrated the successful synthesis of VO₂ films using ALD with VCl₄ and water as precursors. mdpi.comnsf.gov This approach allows for the direct crystallization of the VO₂ film on the substrate without the need for a post-annealing process, which is often required when using organic vanadium precursors. mdpi.com X-ray diffraction analysis has confirmed the epitaxial growth of VO₂ on substrates like c-Al₂O₃. researchgate.netnih.gov

The quality of these ALD-grown VO₂ films is evidenced by a significant decrease in resistivity of over four orders of magnitude at the transition temperature. researchgate.netnih.gov This distinct SMT behavior is crucial for the functionality of electronic devices. mdpi.com Memristive devices, such as resistive random-access memory (RRAM), have been fabricated from these films, demonstrating excellent cycle stability over hundreds of cycles and stable state retention. researchgate.netnih.govacs.org These characteristics make ALD-grown VO₂ from a VCl₄ precursor a promising material for creating multi-weight synapses in neuromorphic computing, thereby advancing the scalability of such applications. researchgate.netnih.govacs.org

Key Findings in ALD of VO₂ using VCl₄:

| Parameter | Finding | Source |

| Precursors | Vanadium tetrachloride (VCl₄) and Water (H₂O) | mdpi.comnsf.gov |

| Deposition Temperature | 350 °C | mdpi.comnsf.gov |

| Post-Deposition Annealing | Not required for crystallization | mdpi.com |

| Film Properties | Epitaxial growth on c-Al₂O₃, significant SMT behavior | researchgate.netnih.gov |

| Device Performance (RRAM) | Cycle stability over 512 cycles, state retention for >450 s with <2% drift | researchgate.netnih.govacs.org |

Vanadium tetrachloride is a key precursor in Chemical Vapor Deposition (CVD) processes for creating a variety of vanadium-containing thin films. usvanadium.com This method is particularly useful for producing vanadium oxides, such as vanadium(V) oxide (V₂O₅) and vanadium dioxide (VO₂). researchgate.net The phase of the resulting vanadium oxide can be controlled by adjusting the reactor temperature and the ratio of precursors. ucl.ac.uk

In atmospheric pressure CVD (APCVD), VCl₄ is reacted with water to deposit these films on substrates like glass. researchgate.net For the formation of VO₂ thin films, reactor temperatures above 550 °C and an excess of water relative to VCl₄ are typically required. ucl.ac.uk This process can be integrated into large-scale manufacturing, such as commercial float-glass production lines, due to the achievable fast growth times. researchgate.net

Besides oxides, VCl₄ has also been used in dual-source APCVD to deposit thin films of vanadium arsenide (VAs) by reacting it with tBuAsH₂ at substrate temperatures between 550 and 600 °C. researchgate.net However, films produced using VCl₄ under these conditions were found to be metal-rich and contained high levels of chlorine incorporation. researchgate.net

APCVD Conditions for Vanadium Oxide Films using VCl₄:

| Vanadium Oxide Phase | Substrate Temperature | Precursor Ratio | Source |

| V₂O₅ | 350–600 °C | Not specified | scispace.com |

| VO₂ | > 550 °C | Excess of water over VCl₄ | ucl.ac.uk |

Dopant Source for Semiconductor Materials

Vanadium tetrachloride serves as an effective dopant source for introducing vanadium into various semiconductor materials. This doping process alters the electronic properties of the host material, which is crucial for the fabrication of certain electronic and optoelectronic devices.

While specific research on the use of vanadium tetrachloride for doping Gallium Arsenide (GaAs) via Metalorganic Vapor-Phase Epitaxy (MOVPE) is not extensively detailed in the provided context, the principles of using halide precursors in vapor-phase epitaxy are well-established. Gallium arsenide is a significant compound semiconductor with properties that make it advantageous over silicon in certain applications, such as higher electron mobility and a direct band gap suitable for optoelectronics. wikipedia.org The introduction of dopants like vanadium can create deep energy levels within the bandgap of GaAs, which can be utilized to produce semi-insulating substrates. These substrates are essential for reducing parasitic capacitances and crosstalk in high-frequency integrated circuits.

Similar to GaAs, the use of vanadium tetrachloride for doping Gallium Nitride (GaN) via MOVPE is an area of interest. GaN is a wide-bandgap semiconductor used in high-power and high-frequency devices, as well as in blue light-emitting diodes (LEDs). wikipedia.org Doping GaN with vanadium can induce semi-insulating properties, which are critical for the performance of GaN-based high-electron-mobility transistors (HEMTs). The development of on-axis homoepitaxial growth of V-doped 4H-SiC, a common substrate for GaN growth, using VCl₄ highlights the importance of vanadium doping in this technology. researchgate.net

Development of Vanadium-Based Materials for Emerging Technologies

The use of vanadium tetrachloride as a precursor extends to the development of novel vanadium-based materials for a range of emerging technologies. Its reactivity allows for the synthesis of not only oxides but also other compounds like vanadium nitrides and carbides. For instance, vanadium nitride (VN) and vanadium carbide (VC) have been synthesized by annealing vanadium complexes, which can be derived from vanadium precursors, under nitrogen and argon atmospheres, respectively. researchgate.net

Furthermore, VCl₄ is a catalyst in the polymerization of alkenes, which is relevant to the rubber industry and related to Ziegler-Natta catalysis. wikipedia.org This catalytic activity involves the formation of intermediate vanadium alkyls. wikipedia.org The versatility of VCl₄ as a precursor and catalyst underscores its potential in creating new materials with tailored properties for future technological advancements.

Exploration in Battery and Superconductor Technologies

Vanadium tetrachloride is instrumental in the development of materials with superconducting properties, which are essential for energy-efficient technologies. It is a key starting material for producing vanadium nitride (VN) and vanadium carbide (VC), both of which are recognized for their superconducting capabilities.

Research into vanadium nitride films has demonstrated their potential as superconducting materials. High-quality VN thin films exhibit a superconducting critical temperature of approximately 8.1 K. nih.gov The superconducting properties of VN can be manipulated by introducing strain, which allows for the tuning of the critical temperature. For instance, in-plane tensile strain has been shown to enhance the superconducting transition temperature of VN films, while compressive strain tends to suppress it. aps.org This tunability is a significant factor in the development of superconducting devices with specific operational requirements.

Vanadium carbide, another derivative of VCl₄, contributes to the field of superconductivity through a phenomenon known as fluxoid pinning. In type-II superconductors, the movement of magnetic fluxoids can lead to energy dissipation and loss of the superconducting state. By introducing vanadium carbide precipitates into a superconducting vanadium matrix, these precipitates act as pinning centers, effectively immobilizing the magnetic fluxoids and thereby enhancing the material's ability to carry current without loss. cityu.edu.hk

| Material | Precursor | Superconducting Property | Key Research Finding |

|---|---|---|---|

| Vanadium Nitride (VN) | Vanadium tetrachloride | Superconducting Critical Temperature (Tc) | High-quality films exhibit a Tc of ~8.1 K, which can be tuned with applied strain. nih.govaps.org |

| Vanadium Carbide (VC) | Vanadium tetrachloride | Fluxoid Pinning | Precipitates act as pinning centers to enhance current-carrying capacity in superconductors. cityu.edu.hk |

Applications in Programmable Memory Devices (e.g., Resistive Random-Access Memory)

Vanadium tetrachloride is a precursor of choice for the synthesis of vanadium dioxide (VO₂) thin films, a material of significant interest for next-generation programmable memory devices like Resistive Random-Access Memory (RRAM). The unique properties of VO₂, particularly its semiconductor-to-metal transition, make it highly suitable for these applications.

The atomic layer deposition (ALD) technique, utilizing vanadium tetrachloride as the precursor, has been successfully employed to grow high-quality, crystalline VO₂ films without the need for post-annealing processes. sci-hub.boxmdpi.comresearchgate.net This method allows for precise control over the film thickness and composition, which is crucial for the performance of memory devices.

RRAM devices fabricated from these VO₂ films have demonstrated promising performance characteristics. They exhibit stable cycling endurance, with tests showing consistent performance over 512 cycles. researchgate.net Furthermore, these devices show excellent state retention, maintaining their memory state for over 450 seconds with minimal drift of less than 2%. researchgate.net The ability to achieve multiple memory states through stepped voltage inputs also highlights the potential of these VO₂-based devices for use in multi-level cell memory and as synaptic connections in neuromorphic computing applications. researchgate.net

| Performance Metric | Research Finding |

|---|---|

| Cycle Stability | Stable over 512 cycles. researchgate.net |

| State Retention | Stable for >450 seconds with <2% drift. researchgate.net |

| Multi-Level States | Achievable through stepped voltage patterns, indicating potential for multi-weight synapses. researchgate.net |

Precursor for Compounds Investigated in Medicinal Chemistry Research

Vanadium tetrachloride is a versatile starting material for the synthesis of a range of vanadium-containing compounds that are the subject of investigation in medicinal chemistry. These compounds, particularly organovanadium complexes, have shown potential in the development of new therapeutic agents.

One notable example is the synthesis of vanadocene dichloride ((C₅H₅)₂VCl₂), an organometallic compound that has been explored for its anticancer properties. wikipedia.orgpharmacy180.com First prepared from the reaction of sodium cyclopentadienyl and vanadium tetrachloride, vanadocene dichloride has been the focus of preclinical studies against various cancer cell lines. wikipedia.orgpharmacy180.com Research has also extended to substituted vanadocene dichlorides, which have shown high toxicity against models of renal cell cancer. pharmacy180.com

Beyond anticancer research, vanadium complexes derived from precursors like VCl₄ are being investigated for their potential in treating diabetes. A variety of vanadyl(IV) complexes have been synthesized and evaluated for their insulin-mimetic properties. nih.govnih.gov For instance, novel vanadyl(IV) complexes incorporating folate and various amino acids have been synthesized and studied for their antidiabetic efficiency in animal models. nih.gov These studies explore the potential of vanadium compounds to offer new therapeutic avenues for metabolic diseases. dovepress.comresearchgate.netmdpi.com

| Compound Class | Specific Example | Area of Research | Key Research Finding |

|---|---|---|---|

| Organovanadium Complexes | Vanadocene Dichloride | Anticancer | Investigated as a potential antiproliferative agent against various cancer cell lines. pharmacy180.comnih.gov |

| Vanadyl(IV) Complexes | Vanadyl(IV)-Folate-Amino Acid Complexes | Anti-diabetic | Synthesized and evaluated for insulin-mimetic properties in preclinical models. nih.govdovepress.com |

Future Directions and Advanced Research Frontiers in Vanadium Tetrachloride Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of vanadium tetrachloride often involves high-temperature chlorination of vanadium metal or its oxides, which can be energy-intensive and may lead to the formation of impurities. wikipedia.org Future research is directed towards the development of more efficient and selective synthetic routes that operate under milder conditions. A significant area of exploration is the utilization of alternative chlorinating agents and precursor materials to improve reaction yields and minimize byproducts.

One promising approach involves the multi-step conversion of vanadium dichloride oxide (VCl₂O). This process begins with the chlorination of VCl₂O to form vanadium oxytrichloride (VOCl₃) at temperatures above 120°C. Subsequently, the gaseous VOCl₃ is passed through a carbon bed with chlorine at approximately 700°C to yield VCl₄. iaea.org Another direct method that is gaining attention is the chlorination of solid vanadium trichloride (B1173362) (VCl₃), which proceeds at a notable rate at temperatures exceeding 170°C. iaea.org

| Precursor Material | Chlorinating Agent/Process | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Vanadium Metal | Chlorine Gas (Cl₂) | High Temperature | Direct synthesis |

| Vanadium Pentoxide (V₂O₅) | Chlorine Gas (Cl₂) with Carbon (C) | ~700°C | Utilizes a common oxide precursor |

| Vanadium Dichloride Oxide (VCl₂O) | Multi-step chlorination with a carbon bed | >120°C for initial step, ~700°C for VCl₄ formation | Potential for higher purity |

| Vanadium Trichloride (VCl₃) | Chlorine Gas (Cl₂) | >170°C | Direct conversion from a lower chloride |

In-depth Mechanistic Studies of Complex Catalytic Cycles

Vanadium tetrachloride is a key component in Ziegler-Natta catalysts used for olefin polymerization. wikipedia.orguh.edu However, the precise mechanisms of these catalytic cycles are often complex and not fully understood. Future research will focus on detailed mechanistic and kinetic studies to unravel the intricate steps involved in initiation, propagation, and termination of polymerization reactions catalyzed by VCl₄-based systems.

Recent studies on VCl₄ supported on magnesium chloride (MgCl₂) for ethylene (B1197577) polymerization have provided some mechanistic insights. It was found that the deposition on the MgCl₂(THF)₂ support significantly stabilizes the vanadium active sites by suppressing their reduction to inactive lower valency states. researchgate.net Kinetic investigations of this system revealed that a high percentage of the vanadium atoms are involved in forming catalytically active sites, which exhibit minimal deactivation over time. researchgate.net The polymerization rate was found to be directly proportional to the catalyst and monomer concentrations, with polymer chain termination occurring primarily through transfer to the monomer, which regenerates the active site. researchgate.net

Understanding the reaction mechanism is also crucial for optimizing processes where VCl₄ is a related compound, such as in the purification of titanium tetrachloride (TiCl₄). In one study, the removal of VOCl₃ from crude TiCl₄ using an organic reagent was investigated. The proposed mechanism involves the in-situ formation of amorphous carbon, which then adsorbs VOCl₃ and reduces it to insoluble vanadium species like VOCl₂ and VCl₃. doi.org

Rational Design of New VCl₄-Based Catalysts for Sustainable Chemistry